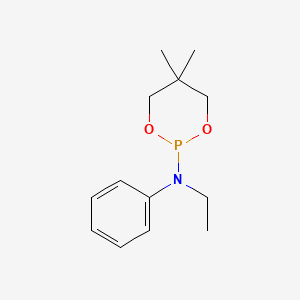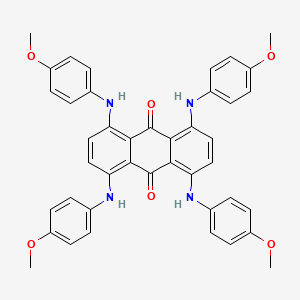
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is an organic compound with a complex structure. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is part of the anthraquinone family, which is characterized by a quinone structure with multiple aromatic rings.
Métodos De Preparación
The synthesis of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with 4-methoxyaniline. The process generally includes the following steps:
Starting Materials: The synthesis begins with commercially available 1,4,5,8-tetrachloroanthraquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).
Reaction Steps: The 1,4,5,8-tetrachloroanthraquinone undergoes nucleophilic substitution with 4-methoxyaniline to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
Análisis De Reacciones Químicas
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties.
1,4,5,8-Tetrakis(4-butylanilino)anthracene-9,10-dione: The presence of butyl groups affects the compound’s solubility and reactivity.
1,4,5,8-Tetramethylanthracene-9,10-dione: Methyl groups provide different steric and electronic effects compared to methoxy groups .
Propiedades
Número CAS |
108313-17-3 |
|---|---|
Fórmula molecular |
C42H36N4O6 |
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
1,4,5,8-tetrakis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O6/c1-49-29-13-5-25(6-14-29)43-33-21-22-34(44-26-7-15-30(50-2)16-8-26)38-37(33)41(47)39-35(45-27-9-17-31(51-3)18-10-27)23-24-36(40(39)42(38)48)46-28-11-19-32(52-4)20-12-28/h5-24,43-46H,1-4H3 |
Clave InChI |
YNBMIGZYXNLZRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
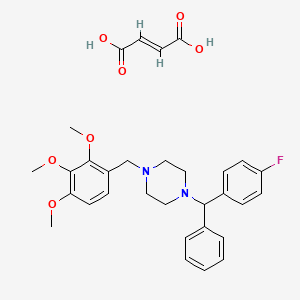

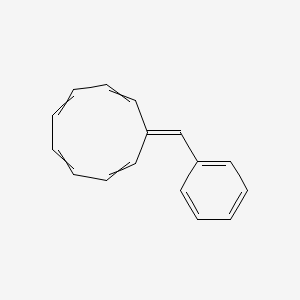
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
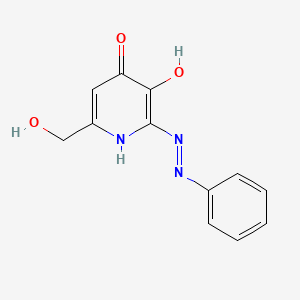
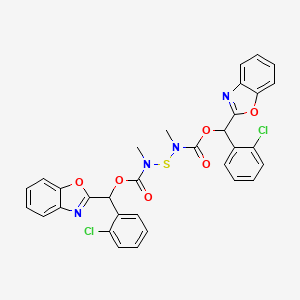

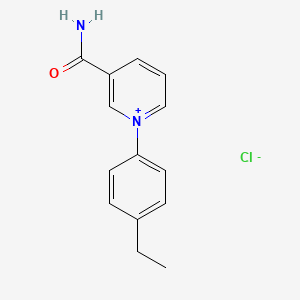
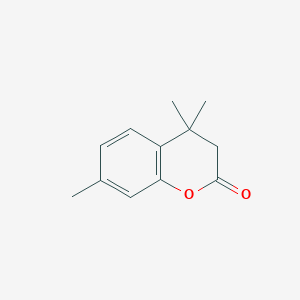
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)
